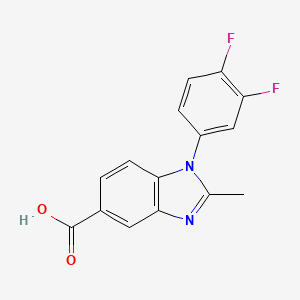

1-(3,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-2-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O2/c1-8-18-13-6-9(15(20)21)2-5-14(13)19(8)10-3-4-11(16)12(17)7-10/h2-7H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBVKYDZZMGCME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC(=C(C=C3)F)F)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid typically involves multiple steps. One common approach is the condensation of 3,4-difluorophenylamine with 2-methyl-5-nitrobenzimidazole followed by reduction and subsequent carboxylation. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The nitro group in the benzimidazole ring can be reduced to an amine.

Substitution: The difluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: Electrophilic substitution reactions may require the use of Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Amines and related compounds.

Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Insights

a) Electron-Withdrawing vs. Electron-Donating Groups

- The 3,4-difluorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~3.5–4.0) and stabilizing interactions with basic residues in biological targets .

b) Halogen Effects (F vs. Cl)

- Fluorine’s small atomic radius and high electronegativity improve metabolic stability and reduce toxicity compared to chlorine. For example, 2-(3-chlorophenyl)-1H-benzimidazole-5-carboxylic acid (LogP 3.2) exhibits higher lipophilicity, which may enhance membrane permeability but raises concerns about bioaccumulation .

c) Hydrophilicity vs. Lipophilicity

- Hydroxyl groups in 2-(2,3,4-trihydroxyphenyl)-1H-benzimidazole-5-carboxylic acid confer high hydrophilicity (LogP 1.5), favoring aqueous solubility but limiting blood-brain barrier penetration . The target compound balances moderate lipophilicity (LogP ~2.8) with fluorine’s polarity, optimizing both solubility and bioavailability.

d) Steric and Conformational Effects

- The 4-fluorophenethyl group in ’s compound adds conformational flexibility, which may improve adaptability to diverse targets .

Pharmacological and Toxicological Comparisons

- Antimicrobial Activity : Fluorinated benzimidazoles often exhibit superior activity due to fluorine’s resistance to metabolic degradation. For instance, the target compound’s 3,4-difluoro substitution may enhance efficacy against Gram-negative bacteria compared to methoxy or hydroxyl analogs .

- Toxicity : Chlorinated derivatives (e.g., ) are associated with higher hepatotoxicity risks, whereas fluorine’s inertness reduces such liabilities .

- Metabolic Stability : The methyl group at position 2 in the target compound may shield the benzimidazole core from cytochrome P450-mediated oxidation, extending half-life relative to unsubstituted analogs .

Biological Activity

1-(3,4-Difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound is characterized by a benzimidazole ring substituted with a 3,4-difluorophenyl group and a carboxylic acid at the 5-position. The typical synthesis involves the condensation of o-phenylenediamine with 3,4-difluoroaniline followed by carboxylation:

- Condensation Reaction : Reacting o-phenylenediamine with 3,4-difluoroaniline in the presence of a dehydrating agent like polyphosphoric acid.

- Carboxylation : The resulting product undergoes carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group.

Antimicrobial Properties

Benzimidazole derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that compounds in this class can inhibit various bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) values for this compound are comparable to standard antibiotics like ciprofloxacin and norfloxacin, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The compound has been studied for its anticancer properties, particularly its ability to inhibit topoisomerases and kinases involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

- Mechanism of Action : The compound interacts with DNA replication enzymes, leading to cell cycle arrest and apoptosis.

- Case Study : A study indicated that treatment with this benzimidazole derivative resulted in significant reductions in cell viability in MCF-7 breast cancer cells .

The biological effects of this compound are attributed to its structural features that enhance binding affinity to molecular targets:

- Enzyme Inhibition : It inhibits key enzymes such as topoisomerases and various kinases.

- Fluorine Substitution Impact : The presence of fluorine atoms increases lipophilicity and enhances the compound's interaction with biological membranes.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2,4-Difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | Different fluorine substitution | Moderate antimicrobial activity |

| 1-(3,4-Dichlorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | Chlorine instead of fluorine | Enhanced anticancer properties |

| 1-(3,4-Dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | Methyl groups instead of halogens | Variable activity based on substitution |

This table illustrates how variations in substitution can significantly impact both the chemical reactivity and biological efficacy of benzimidazole derivatives .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(3,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, and how can reaction efficiency be optimized?

The synthesis typically involves condensation of substituted o-phenylenediamine derivatives with carboxylic acid precursors under acidic conditions. Critical steps include:

- Ring formation : Use glyoxal or formaldehyde with ammonia/amines to construct the benzimidazole core .

- Substituent introduction : Incorporate the 3,4-difluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.

- Carboxylic acid functionalization : Hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions .

Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography (e.g., silica gel with DCM/MeOH gradients) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Purity analysis : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity ≥95% .

- Structural confirmation :

- NMR : Analyze , , and NMR spectra to verify substituent positions and absence of isomers .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and packing, as demonstrated for analogous benzimidazole derivatives .

- Elemental analysis : Validate empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What are the solubility characteristics of this compound in common laboratory solvents, and how do they influence formulation for biological testing?

- Solubility profile :

- High solubility in DMSO (>50 mM) and DMF; moderate in ethanol; low in aqueous buffers (pH 7.4) .

- Formulation strategies :

- Use DMSO stock solutions (≤10% v/v in assays to avoid cytotoxicity).

- For in vivo studies, employ co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine substituents on bioactivity?

- Methodology :

- Analog synthesis : Prepare derivatives with mono-/di-fluoro, chloro, or methyl groups at the phenyl ring .

- In vitro assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using IC/EC determinations .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate fluorine’s electronegativity with binding affinity .

- Key parameters : LogP, polar surface area, and hydrogen-bonding capacity to assess membrane permeability .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

- Troubleshooting steps :

- Re-evaluate force fields : Ensure docking parameters (e.g., protonation states, solvation) match experimental conditions .

- Confirm compound integrity : Re-test bioactivity after re-purification to rule out impurity effects .

- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .

- Case study : Adjusting torsional parameters for the benzimidazole core improved agreement between predicted and observed IC values in kinase inhibition studies .

Q. What methodologies are recommended for assessing the metabolic stability of this benzimidazole derivative in preclinical studies?

- In vitro assays :

- Liver microsomes : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .

- Data interpretation :

- High metabolic stability (t > 60 min) suggests suitability for in vivo models.

- Instability may necessitate structural modifications (e.g., fluorination to block oxidative metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.